TASIN-1 was discovered through high-throughput screening of small molecules aimed at identifying compounds that selectively kill cancer cells with specific genetic alterations. It is classified as an anticancer agent, specifically targeting the cholesterol biosynthesis pathway in cells with truncated adenomatous polyposis coli mutations. The compound has been evaluated for its potency and selectivity against various cancer cell lines, particularly those with mutations in the adenomatous polyposis coli gene .
The synthesis of TASIN-1 Hydrochloride involves several key steps:
TASIN-1 Hydrochloride has a complex molecular structure characterized by an arylsulfonamide moiety attached to a bipiperidine backbone. The specific molecular formula is C₁₅H₁₈ClN₃O₂S, and its molecular weight is approximately 341.84 g/mol. The structural representation indicates that the compound includes functional groups essential for its biological activity, particularly in inhibiting cholesterol biosynthesis .
TASIN-1 Hydrochloride primarily functions through its interaction with components of the cholesterol biosynthesis pathway:
These reactions highlight the compound's mechanism of action, making it a target for further therapeutic exploration.
The mechanism by which TASIN-1 exerts its effects involves several biochemical pathways:
TASIN-1 Hydrochloride exhibits distinct physical properties:
The chemical properties include its reactivity with various nucleophiles due to the presence of sulfonamide functional groups, which can be exploited in further chemical modifications or analog development .
TASIN-1 Hydrochloride has significant potential applications in scientific research and therapeutic development:
Adenomatous Polyposis Coli (APC) gene mutations represent the most prevalent genetic alteration in colorectal cancer, occurring in over 80% of cases [3] [7]. The vast majority (approximately 90%) of these mutations occur within the Mutation Cluster Region (MCR), generating stable truncated gene products (APCTR) that lack critical functional domains [3] [4]. These truncated proteins exhibit a dual oncogenic mechanism: they not only lose tumor-suppressive functions (particularly in regulating the Wnt/β-catenin signaling pathway) but also acquire gain-of-function properties that actively drive carcinogenesis [4] [7]. The presence of APCTR initiates a cascade of molecular events leading to uncontrolled cell proliferation, impaired differentiation, and genomic instability – establishing the foundational event in the adenoma-carcinoma sequence that characterizes most CRC development [3] [9].
The oncogenic potency of APC truncations is evidenced by their dominant-negative activity in intestinal crypt homeostasis. Unlike complete loss-of-function mutations, APCTR proteins disrupt normal cellular processes through aberrant protein-protein interactions. For instance, they constitutively activate ASEF (APC-stimulated guanine nucleotide exchange factor), leading to downstream ROCK-mediated signaling that promotes Golgi fragmentation and enhanced cell migration – characteristics of invasive CRC [4] [7]. This unique biology creates a therapeutic window where molecular interventions can specifically target cells harboring APC truncations while sparing those with wild-type APC (APCWT), providing the fundamental rationale for developing genotype-selective agents like TASIN-1 hydrochloride.
Table 1: Characteristics of APC Mutations in Colorectal Cancer
Mutation Type | Prevalence in CRC | Functional Consequence | Therapeutic Implication |
---|---|---|---|
Truncating mutations | >80% of cases | Loss of tumor suppressor function + gain of oncogenic functions | Primary target for TASIN-1 |
Missense mutations | ~10% of cases | Partial loss of function | Variable sensitivity |
Wild-type APC | <20% of cases | Normal tumor suppressive activity | Not targeted by TASIN-1 |
Mutation Cluster Region (MCR) mutations | ~90% of truncations | Stable truncated proteins | Highest oncogenic potential |
APC truncations create a unique metabolic vulnerability in colorectal cancer cells centered on cholesterol homeostasis. Research has revealed that APCTR cells demonstrate dysregulated sterol metabolism characterized by enhanced cholesterol biosynthesis and uptake [1] [8]. This metabolic reprogramming creates a critical dependency on sustained cholesterol production for survival and proliferation. Mechanistically, APC truncations lead to constitutive activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), the master transcriptional regulator of the mevalonate pathway and cholesterol biosynthesis genes [8]. The resulting cholesterol addiction renders APCTR cells exceptionally vulnerable to pharmacological inhibition of cholesterol biosynthesis – a vulnerability largely absent in APCWT cells [1] [2].
The molecular basis for this metabolic dependency involves several interconnected pathways. Cholesterol depletion in APCTR cells triggers endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and subsequent activation of c-Jun N-terminal kinase (JNK) signaling [1]. This cascade converges on the intrinsic apoptosis pathway through mitochondrial dysfunction and caspase activation. Additionally, cholesterol reduction impairs the PI3K/AKT pro-survival pathway by disrupting lipid raft formation and receptor tyrosine kinase signaling, further compromising cancer cell viability [1] [2]. Importantly, normal intestinal epithelial cells and APCWT cancer cells maintain cholesterol homeostasis through feedback regulation, making them inherently resistant to this therapeutic approach, thus establishing a solid foundation for selective targeting strategies.
Table 2: Key Enzymes in Cholesterol Biosynthesis Pathway Affected by APC Mutations
Enzyme | Function in Cholesterol Pathway | Regulation by APC Status | Therapeutic Significance |
---|---|---|---|
HMG-CoA reductase | Rate-limiting enzyme in mevalonate pathway | Upregulated in APCTR | Statin target (limited selectivity) |
Emopamil Binding Protein (EBP) | Δ8-Δ7 sterol isomerase | Hyperactivated in APCTR | Direct target of TASIN-1 |
SCAP | SREBP cleavage-activating protein | Phosphorylation-dependent degradation impaired in APCTR | Upstream regulator |
SREBP2 | Master transcription factor for cholesterol genes | Constitutively activated in APCTR | Central regulator of dependency |
TASIN-1 hydrochloride (chemical name: 1'-[(4-Methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine hydrochloride) is a first-in-class small molecule specifically designed to exploit the cholesterol dependency of APC-truncated colorectal cancer cells [5] [6]. This compound emerged from a high-throughput screen of over 200,000 compounds using isogenic cell lines differing only in APC status, resulting in a therapeutic agent with exceptional selectivity for CRC cells expressing APCTR [3] [7]. TASIN-1 hydrochloride exerts its cytotoxic effects through precision targeting of Emopamil Binding Protein (EBP), a critical enzyme in the final steps of cholesterol biosynthesis that catalyzes the isomerization of Δ8-sterols to Δ7-sterols [2] [10]. This specific molecular interaction distinguishes it from statins (which target HMG-CoA reductase upstream) and enables selective cytotoxicity against APC-mutant cells [2].
The therapeutic profile of TASIN-1 hydrochloride is characterized by a multi-modal mechanism that culminates in apoptotic cell death specifically in APCTR cells. Upon EBP inhibition, TASIN-1 rapidly depletes cellular cholesterol, triggering a cascade of events including: (1) induction of ER stress and unfolded protein response; (2) generation of reactive oxygen species (ROS); (3) sustained activation of JNK phosphorylation; and (4) inhibition of AKT survival signaling [1] [6]. This coordinated molecular response converges on mitochondrial apoptosis evidenced by caspase-3/7 activation and PARP cleavage [1] [10]. Crucially, the compound demonstrates >700-fold selectivity for APCTR cells (IC50 = 53-70 nM in DLD-1 and HT-29 cells) compared to APCWT cells (IC50 > 5 μM in HCT-116 cells) [2] [6].
The translational potential of TASIN-1 hydrochloride is substantiated by robust preclinical efficacy data. In human CRC xenograft models, administration of TASIN-1 hydrochloride (40 mg/kg, intraperitoneal, twice daily) significantly inhibited tumor growth in mice bearing APCTR DLD-1 or HT-29 tumors (40-60% reduction in tumor volume), while showing no significant activity against APCWT HCT-116 xenografts [1] [5]. Histopathological analysis revealed marked apoptosis in treated tumors, evidenced by fragmented nuclei and increased cleaved caspase-3 and PARP immunoreactivity [1] [5]. Furthermore, in a genetically engineered CPC;Apc mouse model of CRC, prolonged TASIN-1 treatment (20-40 mg/kg, twice weekly for 90-100 days) substantially reduced both the number and size of colon polyps without causing detectable hepatotoxicity, nephrotoxicity, or weight loss [1] [7]. These findings validate TASIN-1 hydrochloride as a promising translational candidate for the prevention and intervention of APC-mutant colorectal cancer.
Table 3: Selectivity Profile of TASIN-1 Hydrochloride in Preclinical Models
Experimental Model | APC Status | TASIN-1 Hydrochloride Response | Key Findings |
---|---|---|---|
DLD-1 cells | Truncated (APCTR) | IC50 = 63-70 nM | Caspase 3/7 activation, cholesterol depletion |
HT-29 cells | Truncated (APCTR) | IC50 = 53 nM | ER stress markers (CHOP), JNK phosphorylation |
HCT-116 cells | Wild-type (APCWT) | IC50 > 5 μM | No significant cytotoxicity |
DLD-1 xenografts | Truncated | 40-60% tumor volume reduction | Increased cleaved caspase-3, no systemic toxicity |
CPC;Apc mouse model | Truncated | Reduced polyp number and size | Prevention of tumor progression without organ toxicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7